molecular formula C6H11NO2 B022145 N-Methoxy-2,N-dimethylacrylamide CAS No. 132960-14-6

N-Methoxy-2,N-dimethylacrylamide

Cat. No. B022145
Key on ui cas rn: 132960-14-6
M. Wt: 129.16 g/mol
InChI Key: CSCFRIXKHXJIFU-UHFFFAOYSA-N
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Patent
US08853409B2

Procedure details

O,N-dimethylhydroxylamine hydrochloride (74.6 g, 765 mmol) was dissolved in THF (1 L) and pyridine (123 ml, 1531 mmol) was added and stirred for 30 minutes. Methacryloyl chloride (37.4 ml, 383 mmol) was added slowly and stirred overnight. The solids were filtered and concentrated. The residue was partitioned between water and CH2Cl2, washed with water, dried over sodium sulfate, filtered and concentrated to afford N-methoxy-N-methylmethacrylamide (56.5 g, 335 mmol, 87.5% yield).
Name
O,N-dimethylhydroxylamine hydrochloride
Quantity
74.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
123 mL
Type
reactant
Reaction Step Two
Quantity
37.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][NH:4][CH3:5].N1C=CC=CC=1.[C:12](Cl)(=[O:16])[C:13]([CH3:15])=[CH2:14]>C1COCC1>[CH3:2][O:3][N:4]([CH3:5])[C:12](=[O:16])[C:13]([CH3:15])=[CH2:14] |f:0.1|

Inputs

Step One
Name
O,N-dimethylhydroxylamine hydrochloride
Quantity
74.6 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
123 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
37.4 mL
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and CH2Cl2
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CON(C(C(=C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 335 mmol
AMOUNT: MASS 56.5 g
YIELD: PERCENTYIELD 87.5%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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